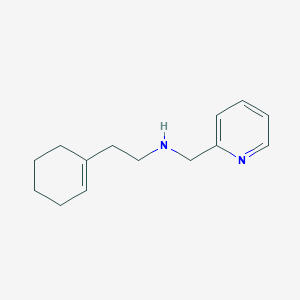
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a benzyl group substituted with an ethoxy group at the third position and a pyridyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine typically involves the reaction of 3-ethoxybenzyl chloride with 2-pyridylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxybenzyl)(2-pyridyl)methanamine
- N-(3-methoxybenzyl)(2-pyridyl)methanamine
- N-(3-ethoxybenzyl)(2-thienyl)methanamine
Uniqueness
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine is unique due to the specific positioning of the ethoxy group on the benzyl ring and the presence of the pyridyl group. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H18N2O/c1-2-18-15-8-5-6-13(10-15)11-16-12-14-7-3-4-9-17-14/h3-10,16H,2,11-12H2,1H3 |
InChI Key |
HMQWATCFCQAUIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2 |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)


OXY]PHENYL}METHYL)AMINE](/img/structure/B275926.png)
OXY]PHENYL}METHYL)AMINE](/img/structure/B275927.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)
![2-(2-Methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275934.png)
![2-(4-{[(2-Chlorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275935.png)
![3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275936.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid](/img/structure/B275939.png)
